2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

Overview

Description

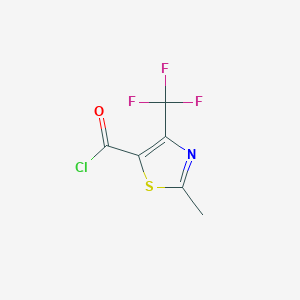

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The carbonyl chloride functional group is attached to the 5-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole with thionyl chloride, which introduces the carbonyl chloride group at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride:

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines or alcohols.

Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl halides.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Agricultural Chemistry: Used in the synthesis of pesticide molecules and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

4-Methyl-2-(trifluoromethyl)thiazole: Lacks the carbonyl chloride group, making it less reactive in certain types of chemical reactions.

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is a synthetic compound with notable chemical properties that have garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and potential applications based on available research findings.

- Molecular Formula : C₆H₃ClF₃NOS

- CAS Number : 117724-64-8

- Molecular Weight : 227.6 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structure suggests it may interact with biological systems through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that related thiazole compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, derivatives of thiazoles have been documented to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways.

Toxicological Profile

The compound is classified as hazardous, with specific attention to its irritant properties. The following table summarizes key toxicological data:

| Toxicity Endpoint | Classification | Observations |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Not classified as harmful by ingestion |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity | Respiratory Tract Irritation | May cause respiratory issues upon exposure |

Case Studies and Research Findings

- Anticancer Activity : A study conducted on thiazole derivatives demonstrated that compounds similar to this compound showed IC₅₀ values in the micromolar range against various cancer cell lines (e.g., MCF-7, A549). These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .

- Antimicrobial Efficacy : In vitro assays revealed that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl substitution was found to enhance the antimicrobial potency compared to non-substituted analogs .

- Mechanistic Insights : Molecular docking studies indicated potential interactions between the compound and key proteins involved in cancer cell proliferation and survival pathways. These interactions suggest a mechanism by which the compound may exert its cytotoxic effects .

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJINNZMSVNKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562096 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-64-8 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117724-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.